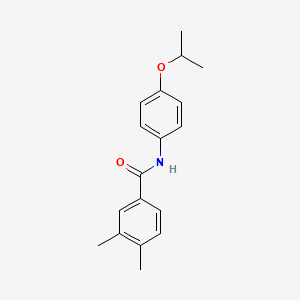
2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide" belongs to a class of chemicals known for their intricate molecular structure and potential applications in various fields of chemistry and materials science. The research interest in such compounds typically revolves around their synthesis, molecular structure, and properties, which can be pivotal in applications ranging from materials science to pharmaceuticals.
Synthesis Analysis
The synthesis of complex sulfonamide compounds, such as the one , often involves multi-step chemical reactions. For example, a related compound, 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid, was synthesized through nucleophilic ring opening of an aziridine precursor, showcasing the intricate methods required for such molecules (Basuli et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been analyzed through techniques like X-ray crystallography, providing detailed insights into their geometry and electronic structure. For instance, studies on similar compounds have revealed complex molecular geometries and intermolecular interactions, critical for understanding their chemical behavior (Danish et al., 2021).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. Reactions such as nucleophilic aromatic substitution (S(N)Ar) highlight their reactivity and potential for chemical modification, which is essential for developing new materials or drugs (Williams et al., 2010).
Scientific Research Applications
Fluorescent Probes for Biological Studies
Sulfonamide derivatives, similar to 2,5-dimethyl-N-2-naphthylthiophene-3-sulfonamide, are used to develop two-photon probes for biothiols. Such probes are based on arylsulfonyl azides and have been applied for fluorescence detection and imaging of biothiols like hydrogen sulfide and glutathione in mitochondria through two-photon fluorescence microscopy (Singha et al., 2013). This application demonstrates the compound's potential in biomedical imaging and diagnostics.
Enzyme Inhibition for Drug Development
Research on sulfonamide derivatives has shown their potential as enzyme inhibitors. For instance, derivatives of dagenan chloride, a compound structurally related to sulfonamides, exhibited significant inhibition activity against lipoxygenase and α-glucosidase enzymes. Such activity suggests these compounds' applicability in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Binding Studies and Drug Interactions
The binding interactions between sulfonamide derivatives and proteins have been a subject of study to understand drug-protein interactions better. For example, the spectral properties of certain sulfonamide probes have been used to measure the binding of drugs to bovine serum albumin, providing insights into the hydrophobic nature of drug binding sites (Jun et al., 1971). Such studies are crucial for drug design and development, highlighting the role of sulfonamide derivatives in pharmacological research.
Metal Ion Sensing and Environmental Monitoring
Some sulfonamide-based fluorescent probes have been developed for selective sensing of metal ions, such as antimony and thallium, in environmental samples. This application underscores the compound's utility in environmental science for detecting and monitoring toxic metals (Qureshi et al., 2019).
properties
IUPAC Name |
2,5-dimethyl-N-naphthalen-2-ylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-11-9-16(12(2)20-11)21(18,19)17-15-8-7-13-5-3-4-6-14(13)10-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMHBTXYDHFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)
![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5521829.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B5521854.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)
![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)